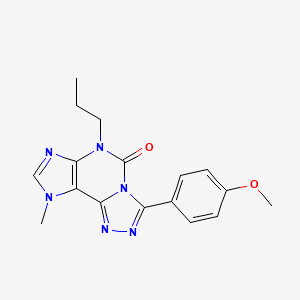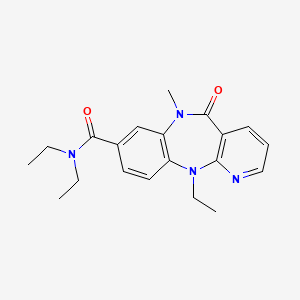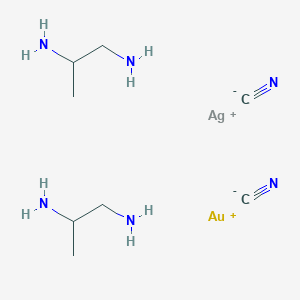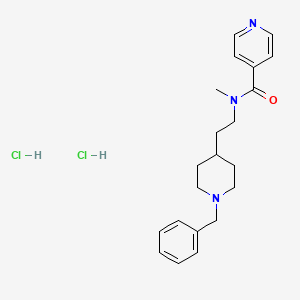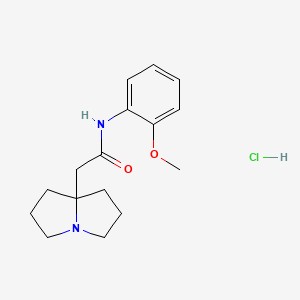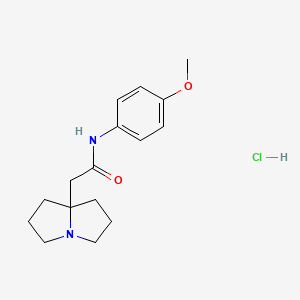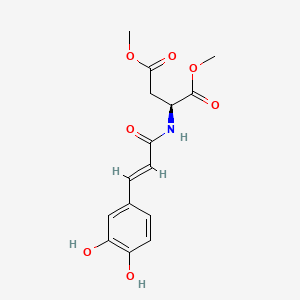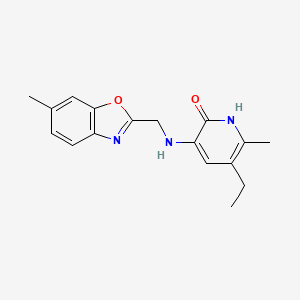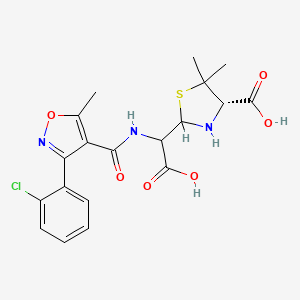
gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrone functional group, which is a nitrogen-oxygen double bond adjacent to a carbon-nitrogen single bond. The compound’s structure includes two phenyl rings, one substituted with a diethylamino group and the other with a carboethoxy group. These substitutions confer specific electronic and steric properties, making the compound useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone typically involves a multi-step process:
-
Formation of the Nitrone Group: : The nitrone group can be synthesized by the reaction of a nitroso compound with an aldehyde or ketone. For this compound, a suitable nitroso precursor and an aldehyde or ketone with the desired phenyl substitution are used.
-
Substitution Reactions: : The diethylamino and carboethoxy groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure selective substitution at the desired positions on the phenyl rings.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts: Industrial synthesis may use specific catalysts to enhance reaction rates and selectivity.
Automated Purification Systems: These systems streamline the purification process, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone undergoes various chemical reactions, including:
Oxidation: The nitrone group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrone group to amines or hydroxylamines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Various substituted phenyl derivatives, depending on the reagents used.
科学的研究の応用
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through nitrone-olefin cycloaddition reactions.
Biology: Studied for its potential as a spin trap in electron paramagnetic resonance (EPR) spectroscopy, which helps in detecting and characterizing free radicals.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and its role in mitigating oxidative stress.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone involves its interaction with free radicals and reactive oxygen species. The nitrone group can trap these reactive species, forming stable adducts that can be detected and analyzed. This property is particularly valuable in studying oxidative stress and related biological processes. The compound’s molecular targets include various free radicals and reactive intermediates, and its pathways involve the stabilization and neutralization of these reactive species.
類似化合物との比較
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone can be compared with other nitrones, such as:
Alpha-Phenyl-N-tert-butylnitrone (PBN): A well-known spin trap used in EPR spectroscopy.
N-Methyl-N-phenyl-nitrone (MPN): Another nitrone with similar spin-trapping properties.
N-Benzylidene-tert-butylamine N-oxide (BTA): Used in similar applications but with different reactivity and stability profiles.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
93749-88-3 |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
1-[4-(diethylamino)phenyl]-N-(4-ethoxycarbonylphenyl)methanimine oxide |
InChI |
InChI=1S/C20H24N2O3/c1-4-21(5-2)18-11-7-16(8-12-18)15-22(24)19-13-9-17(10-14-19)20(23)25-6-3/h7-15H,4-6H2,1-3H3/b22-15- |
InChIキー |
GRWDSSVTDTVMEV-JCMHNJIXSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=[N+](/C2=CC=C(C=C2)C(=O)OCC)\[O-] |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)C(=O)OCC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


